molecular formula C14H13ClFNO B12485302 N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}cyclopropanamine

N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}cyclopropanamine

Cat. No.: B12485302
M. Wt: 265.71 g/mol
InChI Key: URBTXDMSQVBHOK-UHFFFAOYSA-N
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Description

N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}cyclopropanamine is a complex organic compound that features a furan ring substituted with a 3-chloro-4-fluorophenyl group and a cyclopropanamine moiety

Properties

Molecular Formula

C14H13ClFNO

Molecular Weight

265.71 g/mol

IUPAC Name

N-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl]cyclopropanamine

InChI

InChI=1S/C14H13ClFNO/c15-12-7-9(1-5-13(12)16)14-6-4-11(18-14)8-17-10-2-3-10/h1,4-7,10,17H,2-3,8H2

InChI Key

URBTXDMSQVBHOK-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=CC=C(O2)C3=CC(=C(C=C3)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}cyclopropanamine typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-chloro-4-fluorophenyl Group: This step often involves a halogenation reaction, where a phenyl ring is substituted with chlorine and fluorine atoms.

    Attachment of the Cyclopropanamine Moiety: This can be achieved through a nucleophilic substitution reaction, where the furan ring is reacted with cyclopropanamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}cyclopropanamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares similar halogenated phenyl groups but differs in its core structure.

    5-[4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl]-2-formylfuran: Another compound with a furan ring and halogenated phenyl groups.

Uniqueness

N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}cyclopropanamine is unique due to its specific combination of a furan ring, halogenated phenyl group, and cyclopropanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

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